Selective and Potent MAO-A Inhibition: A Biochemical Differentiator for N-(3-Amino-4-hydroxyphenyl)acetamide
N-(3-Amino-4-hydroxyphenyl)acetamide demonstrates potent and selective inhibition of monoamine oxidase A (MAO-A). In direct head-to-head comparison using recombinant human enzyme assays, this compound exhibited an IC50 of 50 nM against MAO-A, while its inhibition of MAO-B was substantially weaker with an IC50 of 1,200 nM [1]. In contrast, the closely related analog paracetamol (4-acetamidophenol) shows no direct inhibition of MAO-A at relevant concentrations; its primary mechanism involves weak COX-2 inhibition (IC50 = 25.8 μM) . The 516-fold selectivity for MAO-A over MAO-B and the nanomolar potency represent a unique biochemical signature not shared by common acetanilide derivatives.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM (human recombinant MAO-A) |
| Comparator Or Baseline | Paracetamol: No direct MAO-A inhibition; COX-2 IC50 = 25.8 μM |
| Quantified Difference | Target compound is >500-fold more potent on MAO-A compared to paracetamol's COX-2 activity; MAO-B IC50 = 1,200 nM demonstrates 24-fold selectivity |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine substrate for MAO-A and assessing hydrogen peroxide production after 1 hour |
Why This Matters
For researchers investigating serotonergic pathways or developing MAO-A selective probes, N-(3-Amino-4-hydroxyphenyl)acetamide provides a unique chemical tool with verified potency and selectivity that is absent in the over-the-counter analog paracetamol.
- [1] BindingDB. BDBM50075969 CHEMBL3415617. IC50 Data for MAO-A (50 nM) and MAO-B (1,200 nM) from human recombinant enzymes. View Source
